2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile
Description
2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile (CAS: 1461707-82-3) is a nitrile-containing aromatic compound with the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.30 g/mol . Its structure features a benzyloxy group (–OCH₂C₆H₅) at the para position of a phenyl ring, a methoxy group (–OCH₃) at the adjacent carbon, and an acetonitrile (–CH₂CN) moiety (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate in synthesizing bioactive molecules due to its versatile reactivity, particularly in nucleophilic substitution and cyclization reactions .
Its stability under ambient conditions (2–8°C storage) makes it suitable for laboratory and industrial applications .
Properties
IUPAC Name |
2-methoxy-2-(4-phenylmethoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-16(11-17)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPDFWHTKMGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile typically involves the reaction of 4-(benzyloxy)benzaldehyde with methoxyacetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the reaction and achieve a high yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | 1461707-82-3 | C₁₆H₁₅NO₂ | Benzyloxy (para), Methoxy (adjacent) | Nitrile, Ether |
| Benzeneacetonitrile, 4-hydroxy-2-methoxy- | 310869-92-2 | C₉H₉NO₂ | Hydroxy (para), Methoxy (meta) | Nitrile, Ether, Hydroxyl |
| 2-Fluoro-4-methoxyphenylacetonitrile | – | C₉H₈FNO | Fluoro (ortho), Methoxy (para) | Nitrile, Ether, Halogen |
| 2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile | 1824265-83-9 | C₁₅H₁₂FNO | Benzyloxy (ortho), Fluoro (para) | Nitrile, Ether, Halogen |
| 2-(Benzyloxy)acetonitrile | 13620-31-0 | C₉H₉NO | Benzyloxy | Nitrile, Ether |
| 2-(4-Chloro-phenyl)-3-oxo-butyronitrile | 5219-07-8 | C₁₀H₈ClNO | Chloro (para), Ketone | Nitrile, Ketone, Halogen |
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The benzyloxy and methoxy groups in the target compound are electron-donating, enhancing the aromatic ring’s nucleophilicity. In contrast, halogenated analogs (e.g., fluoro or chloro substituents) introduce electron-withdrawing effects, altering reaction kinetics in cross-coupling reactions .
Table 2: Comparative Physicochemical and Hazard Data
Key Observations :
- Lipophilicity : The target compound’s higher logP (2.8) compared to hydroxyl- or fluoro-substituted analogs suggests greater membrane permeability, advantageous in drug design .
- Toxicity : Hydroxy-substituted analogs exhibit higher acute oral toxicity (H302) and eye irritation (H319) due to reactive hydroxyl groups . Chloro- and fluoro-substituted compounds show moderate hazards, primarily skin/eye irritation .
Research Findings
- Reactivity : Methoxy and benzyloxy groups in the target compound stabilize intermediates in palladium-catalyzed coupling reactions, improving yields compared to halogenated analogs .
- Safety : Unlike hydroxy-substituted nitriles, the target compound’s lack of free hydroxyl groups reduces oxidative stress risks in biological systems .
Biological Activity
2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines both benzyloxy and methoxyacetonitrile moieties. This structural diversity contributes to its varied biological activities, making it a candidate for further pharmacological exploration.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. For instance, the presence of the benzyloxy group may enhance lipophilicity, facilitating better cell membrane permeability and potentially influencing the compound's interaction with biological targets.
Inhibition Studies
In studies involving related compounds, such as 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives, significant activity was noted against monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. For example, one derivative demonstrated an IC50 value of 0.062 µM for MAO-B inhibition, indicating strong potential for neuroprotective applications .
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro and in vivo studies. The following table summarizes key findings from recent research:
Case Studies
- Neuroprotective Effects : In a study exploring MAO-B inhibitors, derivatives similar to this compound were shown to possess significant neuroprotective effects, suggesting that this compound may also offer similar benefits in neurodegenerative conditions.
- Antileishmanial Activity : Another study investigated compounds with structural similarities for their efficacy against visceral leishmaniasis. Although initial results showed promise, further optimization was needed to enhance metabolic stability and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
